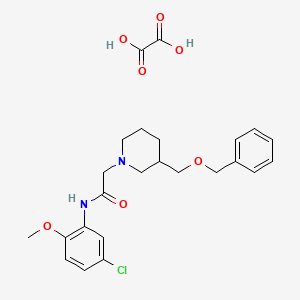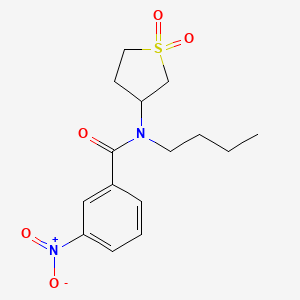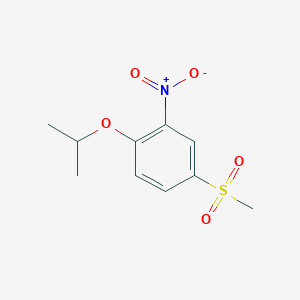![molecular formula C20H15ClN6O2S B2711844 2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide CAS No. 952836-94-1](/img/structure/B2711844.png)
2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide is a useful research compound. Its molecular formula is C20H15ClN6O2S and its molecular weight is 438.89. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Exposure Assessment
Research has identified various organohalogen compounds as widespread environmental contaminants. For example, organophosphorus (OP) and pyrethroid (PYR) compounds are extensively used insecticides with known developmental neurotoxic effects. Studies in South Australia have demonstrated widespread chronic exposure to OPs and PYRs in children, highlighting the importance of understanding environmental exposure levels for public health policy development (Babina et al., 2012).
Human Health Concerns
The potential health impacts of exposure to organohalogen compounds have been a significant research focus. Studies have investigated the effects of exposure to various chemicals, including polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), on oxidative stress, inflammation, and thyroid hormone disruption. For instance, exposure to BPA, certain parabens, and triclosan during pregnancy has been linked to increased oxidative stress and inflammation, which may influence birth outcomes and other adverse health effects (Watkins et al., 2015).
Risk Assessment and Management
Quantitative risk assessments have been conducted for some organohalogen compounds, such as 3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (TCMSP), to evaluate the skin sensitization risk associated with consumer products. Such assessments help in understanding the safety levels of chemical exposure and informing regulatory decisions to minimize risks to consumers (Fukushima et al., 2023).
Monitoring and Biomonitoring Efforts
Efforts to monitor and assess the human exposure to environmental contaminants include measuring the concentrations of various organohalogen compounds in biological samples. Studies have analyzed the presence of PBDEs, PCBs, and other related compounds in breast milk, serum, and other biological matrices to understand exposure routes and potential health implications (Kalantzi et al., 2004).
Eigenschaften
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-12-2-1-3-14(8-12)27-18-16(10-23-27)19(29)26-15(11-30-20(26)25-18)9-17(28)24-13-4-6-22-7-5-13/h1-8,10,15H,9,11H2,(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFIPJAHUSQQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)NC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B2711771.png)


![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2711776.png)


![ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2711781.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2711784.png)